Her2-IN-16

NSCLC HER2 exon 20 insertion drug resistance

Her2-IN-16 (Compound 14, CAS: not yet assigned, MW: 481.51, Formula: C25H23N9O2) is a small-molecule HER2 tyrosine kinase inhibitor (TKI) that targets the YVMA HER2 exon 20 insertion mutation (HER2 YVMA) with an IC50.

Molecular Formula C25H23N9O2
Molecular Weight 481.5 g/mol
Cat. No. B12368055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-16
Molecular FormulaC25H23N9O2
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)N4CC(C4)NC(=O)C=C)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C25H23N9O2/c1-3-23(35)30-18-12-32(13-18)20-7-9-34-24(20)25(27-15-29-34)31-17-4-5-21(16(2)10-17)36-19-6-8-33-22(11-19)26-14-28-33/h3-11,14-15,18H,1,12-13H2,2H3,(H,30,35)(H,27,29,31)
InChIKeyJQKHMIDWWPNRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Her2-IN-16 (Compound 14) in NSCLC and HER2 Exon 20 Insertion Research: A Comparative Procurement Guide


Her2-IN-16 (Compound 14, CAS: not yet assigned, MW: 481.51, Formula: C25H23N9O2) is a small-molecule HER2 tyrosine kinase inhibitor (TKI) that targets the YVMA HER2 exon 20 insertion mutation (HER2 YVMA) with an IC50 <200 nM [1]. It inhibits proliferation of HER2 YVMA-mutated BaF3 cells with comparable potency (IC50 <200 nM) and has demonstrated activity in non-small cell lung cancer (NSCLC) models [1]. The compound was developed as part of a program aimed at identifying TKIs that robustly inhibit oncogenic HER2 mutants while sparing wild-type EGFR activity [2].

Her2-IN-16 Procurement: Why HER2 Exon 20 Insertion Mutations Require Mutation-Specific Inhibitor Selection


HER2 exon 20 insertion mutations, including YVMA, drive a subset of NSCLC and are intrinsically resistant to many approved HER2 TKIs. Clinical agents such as lapatinib and neratinib exhibit reduced efficacy against these mutations due to steric hindrance in the ATP-binding pocket and insufficient selectivity over wild-type EGFR, which contributes to dose-limiting toxicities (rash, diarrhea) [1]. Pan-HER inhibitors like poziotinib, while active against exon 20 insertions, have been limited by severe EGFR wild-type–mediated toxicity [2]. Generic substitution among in-class HER2 inhibitors without mutation-specific validation therefore fails both in efficacy (failure to inhibit the target mutation) and safety (off-target EGFR inhibition). The selection of a compound specifically validated against HER2 YVMA, such as Her2-IN-16, is essential for experiments modeling this clinically relevant resistance mechanism [3].

Her2-IN-16 Quantitative Differentiation: Comparative Evidence for Scientific Procurement Decisions


Her2-IN-16 (Compound 14) Retains Sub-200 nM Potency Against HER2 YVMA, Overcoming Lapatinib Resistance

Her2-IN-16 (Compound 14) inhibits the HER2 YVMA exon 20 insertion mutation with an IC50 <200 nM [1]. In contrast, lapatinib—a clinically used reversible HER2/EGFR TKI—is ineffective against HER2 exon 20 insertions due to steric hindrance, with resistance to lapatinib being a hallmark of this mutation class [2]. Pan-HER inhibitors such as neratinib and poziotinib, while possessing some activity against exon 20 insertions, are limited by EGFR wild-type–mediated toxicity that narrows their therapeutic window [3].

NSCLC HER2 exon 20 insertion drug resistance

Her2-IN-16 Cellular Antiproliferative Activity in HER2 YVMA BaF3 Cells Matches Biochemical Potency

In HER2 YVMA–mutated BaF3 cells, an IL-3–dependent pro-B cell line engineered to assess oncogenic kinase dependency, Her2-IN-16 (Compound 14) inhibits proliferation with an IC50 <200 nM [1]. This cellular IC50 is consistent with its biochemical potency against the purified HER2 YVMA kinase domain, indicating efficient target engagement in a cellular context. Lapatinib fails to inhibit proliferation in HER2 YVMA–driven models, and even irreversible pan-HER inhibitors such as afatinib show variable cellular efficacy against exon 20 insertions [2].

BaF3 cell proliferation NSCLC

Her2-IN-16 Differentiates from EGFR/HER2-IN-16 (Compound 12K): Two Chemically Distinct Entities with Divergent Target Profiles

Her2-IN-16 (Compound 14; MW 481.51; Formula C25H23N9O2) targets HER2 YVMA with IC50 <200 nM and is derived from patent WO2024044570 [1]. In contrast, the compound marketed as EGFR/HER2-IN-16 (Compound 12K; MW 554.44; Formula C29H24BrN5O2) is a dual EGFR/HER2 inhibitor with IC50 values of 6.15 nM (EGFR) and 9.78 nM (HER2), developed by Hao et al. and benchmarked against lapatinib (IC50 8.41 nM for EGFR, 9.41 nM for HER2) [2]. These are chemically distinct molecules with different molecular formulas, target profiles, and primary literature sources; they cannot be substituted for one another in experimental workflows.

EGFR HER2 dual inhibitor procurement chemical identity

Her2-IN-16 Optimal Research Application Scenarios Based on Quantitative Evidence


In Vitro Modeling of Lapatinib-Resistant HER2 YVMA Exon 20 Insertion–Driven NSCLC

Use Her2-IN-16 (Compound 14) as a positive control or tool compound in HER2 YVMA–mutated BaF3 cell proliferation assays [1]. The compound's sub-200 nM IC50 against this mutation enables dose–response studies in models where lapatinib and other reversible HER2 TKIs are inactive [2]. This is particularly relevant for validating novel HER2 exon 20 insertion inhibitors or investigating resistance bypass mechanisms.

Comparative Kinase Selectivity Profiling Against Wild-Type EGFR

Deploy Her2-IN-16 in biochemical kinase panels to quantify its selectivity for HER2 YVMA over wild-type EGFR. The development program for this compound series explicitly aimed to identify TKIs that spare EGFR WT activity while potently inhibiting HER2 mutants [3]. This selectivity profiling is critical for assessing the therapeutic window of HER2 exon 20 insertion inhibitors and benchmarking against pan-HER TKIs like poziotinib, which are limited by EGFR WT–mediated toxicities [4].

Structure–Activity Relationship (SAR) Studies of Covalent HER2 Inhibitors

Her2-IN-16 (Compound 14) is part of a patent series (WO2024044570) describing covalent inhibitors of HER2 WT and HER2 YVMA [1]. The compound serves as a reference point for SAR investigations exploring modifications to the warhead, linker, or hinge-binding motifs that confer selectivity for exon 20 insertions over wild-type kinase domains [3].

Quote Request

Request a Quote for Her2-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.